Cas no 1286720-13-5 (1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine)

1-(2-Methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine is a specialized organic compound featuring a piperidine core substituted with a 2-methoxybenzoyl group and a pyrazole-containing methyl moiety. This structure imparts unique physicochemical properties, making it valuable for applications in medicinal chemistry and pharmaceutical research. The presence of both aromatic and heterocyclic components enhances its potential as a versatile intermediate in the synthesis of bioactive molecules. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted compounds with optimized pharmacokinetic profiles. The compound's stability and synthetic accessibility further underscore its utility in advanced chemical research and drug discovery efforts.
1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine structure
1286720-13-5 structure
Product Name:1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine
CAS No:1286720-13-5
MF:C17H21N3O2
MW:299.367543935776
CID:6543143
PubChem ID:52906694
Update Time:2025-11-01

1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine
    • (2-methoxyphenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
    • VU0521500-1
    • AKOS024519686
    • F5823-0292
    • CCG-309661
    • 1286720-13-5
    • (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
    • 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
    • Inchi: 1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-11-7-14(8-12-19)13-20-10-4-9-18-20/h2-6,9-10,14H,7-8,11-13H2,1H3
    • InChI Key: JNWNCUVKWQSRMW-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1OC)N1CCC(CN2C=CC=N2)CC1

Computed Properties

  • Exact Mass: 299.16337692g/mol
  • Monoisotopic Mass: 299.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 47.4Ų

1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine Pricemore >>

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Additional information on 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine

Introduction to 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286720-13-5) and Its Emerging Applications in Chemical Biology

The compound 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286720-13-5) represents a fascinating intersection of structural complexity and biological potential, making it a subject of significant interest in the field of chemical biology and drug discovery. This heterocyclic amide derivative, characterized by its piperidine core linked to a methoxyl-substituted benzoyl group and a pyrazole moiety, has garnered attention due to its unique pharmacophoric features and promising therapeutic applications.

The molecular framework of 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine incorporates several key pharmacological elements that contribute to its biological activity. The piperidine ring, a common scaffold in medicinal chemistry, is known for its ability to enhance oral bioavailability and metabolic stability. The presence of the 2-methoxybenzoyl group introduces a hydrophobic region that can interact with lipid rafts and membrane proteins, while the 1H-pyrazol-1-ylmethyl substituent adds another layer of complexity by potentially modulating receptor binding affinities. These structural features make the compound an attractive candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The pyrazole moiety, in particular, has been shown to enhance binding affinity to these targets by forming critical hydrogen bonds with key residues in the active site. This insight has prompted investigations into its potential as an anti-inflammatory agent, with preliminary studies indicating promising results in cell-based assays.

In addition to its anti-inflammatory properties, 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine has also been explored for its neuroprotective effects. The piperidine scaffold is well-documented for its role in modulating neurotransmitter systems, and the benzoyl group may contribute to enhanced blood-brain barrier penetration. Preclinical studies have demonstrated that derivatives of this class can interact with receptors such as the serotonin 5-HT6 receptor, which is implicated in cognitive function and neurodegenerative diseases. The integration of these pharmacological features positions 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine as a potential lead compound for developing treatments targeting conditions such as Alzheimer's disease and other dementias.

The synthesis of 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine presents an intriguing challenge due to the need for precise functionalization at multiple positions on the piperidine ring. Traditional synthetic routes often involve multi-step sequences involving condensation reactions, cyclization, and subsequent modifications to introduce the desired substituents. However, recent innovations in synthetic methodology have streamlined these processes, enabling more efficient production scales suitable for preclinical testing. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in constructing the complex heterocyclic core with high regioselectivity and yield.

From a computational perspective, virtual screening methods have been employed to identify potential binding interactions between 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine and biological targets. Molecular docking simulations have revealed that this compound can effectively bind to pockets on enzymes such as COX-2 and LOX enzymes, suggesting its potential as an inhibitor. Furthermore, alanine scanning mutagenesis studies have identified key residues within these enzyme active sites that are critical for substrate recognition by this compound. These findings not only validate computational predictions but also provide valuable insights for structure optimization efforts aimed at improving potency and selectivity.

The pharmacokinetic profile of 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine is another critical factor influencing its therapeutic potential. In vitro studies have demonstrated favorable solubility properties, which are essential for formulation development. Additionally, preliminary pharmacokinetic assessments indicate moderate oral bioavailability and reasonable metabolic stability, suggesting that it may exhibit suitable pharmacokinetic characteristics for clinical translation. However, further investigations are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) properties across different species.

Future directions for research on 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine include exploring its mechanism of action in greater detail through both biochemical assays and animal models. Understanding how this compound interacts with cellular pathways will provide critical insights into its therapeutic efficacy and safety profile. Moreover, structure-based drug design approaches can be leveraged to generate analogs with enhanced properties such as improved potency or reduced off-target effects. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible therapeutic benefits.

The growing interest in heterocyclic amides as pharmacophores underscores their versatility and potential for drug discovery applications across multiple therapeutic areas including oncology, immunology, and central nervous system disorders. The unique combination of structural features found in compounds like 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine highlights why they continue to be subjects of intense investigation by academic researchers and pharmaceutical companies alike.

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